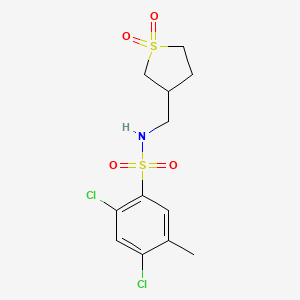
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H15Cl2NO4S2 and its molecular weight is 372.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide group and a unique combination of dichloro-substituted aromatic and tetrahydrothiophene moieties, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15Cl2N2O3S, with a molecular weight of 336.2 g/mol. The structural complexity arises from the presence of both sulfonamide and dioxidothiophene groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅Cl₂N₂O₃S |
| Molecular Weight | 336.2 g/mol |
| CAS Number | 324545-23-5 |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. Additionally, the dioxidothiophene moiety may modulate cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit dihydropteroate synthase, a critical enzyme in bacterial folate synthesis.
- Receptor Interaction: Potential interactions with various receptors could lead to altered cellular responses related to inflammation or cancer progression.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Studies suggest that this compound exhibits significant antimicrobial activity against a range of bacterial strains.
Anticancer Potential
Preliminary studies have explored the compound's effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound in various biological contexts:
-
Antibacterial Efficacy Study:
- Objective: To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment:
- Objective: To evaluate cytotoxic effects on breast cancer cell lines.
- Findings: The treatment resulted in increased apoptosis rates compared to control groups.
-
Inflammation Modulation Study:
- Objective: To investigate anti-inflammatory properties.
- Findings: Significant reduction in pro-inflammatory cytokines was observed in treated cells.
Research Findings
Recent literature highlights the importance of this compound in medicinal chemistry:
- Antimicrobial Studies: A study published in PubMed demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity based on structural modifications .
- Cytotoxicity Research: Research has shown that modifications to the sulfonamide structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S2/c1-8-4-12(11(14)5-10(8)13)21(18,19)15-6-9-2-3-20(16,17)7-9/h4-5,9,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAIXEICBUMZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














